molecular formula C17H26INO3 B12552093 4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide CAS No. 188658-58-4

4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide

Cat. No.: B12552093
CAS No.: 188658-58-4
M. Wt: 419.3 g/mol
InChI Key: NVVAWAKNLSDSDA-UHFFFAOYSA-N
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Description

4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of an iodopropoxy group, a methoxy group, and two isopropyl groups attached to the benzamide core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 3-Methoxy-4-hydroxybenzaldehyde: This intermediate can be synthesized from vanillin through methylation and subsequent oxidation.

    Formation of 4-(3-Iodopropoxy)-3-methoxybenzaldehyde: The hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde is reacted with 1-iodopropane in the presence of a base such as potassium carbonate to form the iodopropoxy derivative.

    Synthesis of this compound: The final step involves the reaction of 4-(3-iodopropoxy)-3-methoxybenzaldehyde with diisopropylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodopropoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the benzamide core.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

    Coupling Products: Complex organic molecules formed through cross-coupling reactions.

Scientific Research Applications

4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide: Similar structure but with a bromine atom instead of iodine.

    4-(3-Chloropropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide: Similar structure but with a chlorine atom instead of iodine.

    4-(3-Fluoropropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodopropoxy group in 4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide imparts unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the larger atomic radius of iodine can influence the compound’s steric interactions and binding affinity with molecular targets.

Properties

CAS No.

188658-58-4

Molecular Formula

C17H26INO3

Molecular Weight

419.3 g/mol

IUPAC Name

4-(3-iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C17H26INO3/c1-12(2)19(13(3)4)17(20)14-7-8-15(16(11-14)21-5)22-10-6-9-18/h7-8,11-13H,6,9-10H2,1-5H3

InChI Key

NVVAWAKNLSDSDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCI)OC

Origin of Product

United States

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